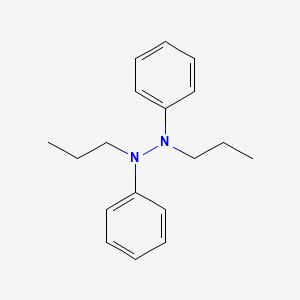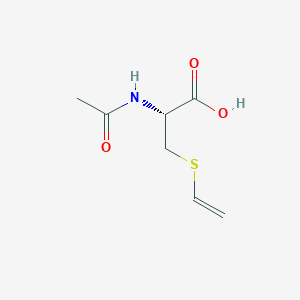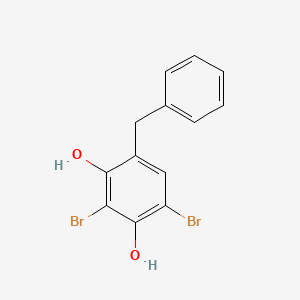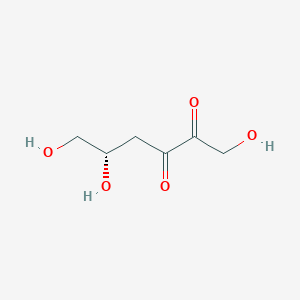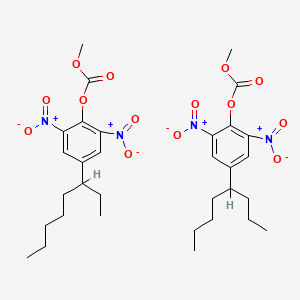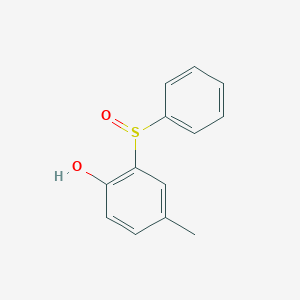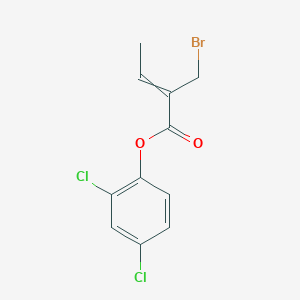
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C11H9BrCl2O2. It is a derivative of phenyl butenoate, characterized by the presence of two chlorine atoms on the phenyl ring and a bromomethyl group on the butenoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 2,4-dichlorophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenyl butenoates with various functional groups.
Oxidation: 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoic acid or corresponding ketones.
Reduction: 2,4-Dichlorophenyl 2-methylbut-2-enoate.
Scientific Research Applications
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s effects on cellular pathways depend on its ability to modulate signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2-(chloromethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(hydroxymethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(methyl)but-2-enoate
Uniqueness
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it a valuable molecule for research and industrial applications.
Properties
CAS No. |
62918-65-4 |
|---|---|
Molecular Formula |
C11H9BrCl2O2 |
Molecular Weight |
323.99 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H9BrCl2O2/c1-2-7(6-12)11(15)16-10-4-3-8(13)5-9(10)14/h2-5H,6H2,1H3 |
InChI Key |
DTUISWBQANJRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CBr)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


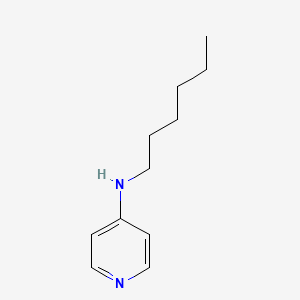

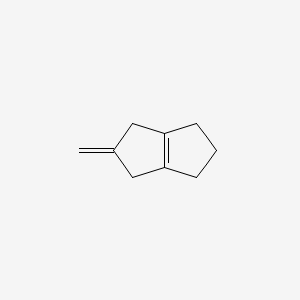
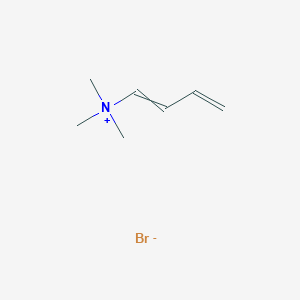

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
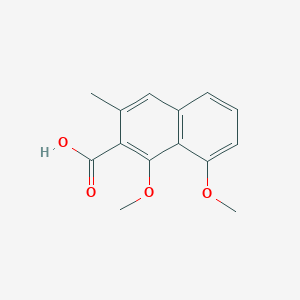
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
